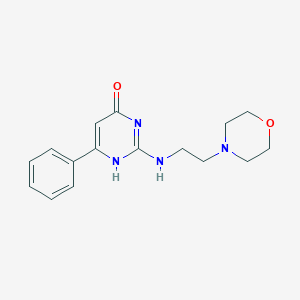
2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in research and industrial applications, making it a subject of extensive study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one” involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up using advanced techniques. These methods often involve continuous flow reactors, which allow for the efficient and consistent production of the compound. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: The compound with the identifier “2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
The compound with the identifier “2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential in treating certain conditions. In industry, it is utilized in the production of various products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of the compound with the identifier “2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action are complex and are the subject of ongoing research to fully elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds: The compound with the identifier “2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. These compounds may share certain characteristics but differ in their specific applications and effects.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, stability, and biological activity compared to its similar counterparts, making it valuable for specific applications.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.
Propriétés
IUPAC Name |
2-(3,4-dimethylanilino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIRZTOXGBNJJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethanamine;hydrochloride](/img/structure/B7836763.png)
![4-amino-N'-[amino(furan-2-yl)methylidene]benzohydrazide](/img/structure/B7836778.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]propanoic acid](/img/structure/B7836785.png)
![N-{3-[3-(4-chlorophenyl)-3-oxopropanoyl]-4-hydroxyphenyl}acetamide](/img/structure/B7836792.png)
![7-[(Dimethylazaniumyl)methyl]-3-[(4-ethoxycarbonylphenoxy)methyl]-1,2-benzoxazol-6-olate](/img/structure/B7836793.png)
![2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate](/img/structure/B7836806.png)
![8-[(butylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7836808.png)

![2-Hydroxy-4-[(6-iodoquinazolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7836826.png)




